Sensory Profile Differentiation: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine vs. 2,5-Dimethylpyrazine
2,5-Dimethyl-3-(3-methylbutyl)pyrazine exhibits a roasted, sweet, green odor profile, whereas 2,5-dimethylpyrazine presents a simpler nutty, roasted, musty potato/cocoa character [1][2]. This profile distinction enables formulation precision in complex flavor applications requiring roasted meat, grilled, smoked, and coffee aroma notes [3].
| Evidence Dimension | Odor character / sensory descriptor profile |
|---|---|
| Target Compound Data | Roasted, sweet, green; grilled meat, smoked, coffee aroma |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: nutty, roasted, musty, potato, cocoa, fatty, oily |
| Quantified Difference | Qualitative distinction in sensory descriptor categories (roasted/sweet/green vs. nutty/musty/potato) |
| Conditions | Literature odor characterization from multiple independent sources; target compound: Pherobase, ChemBK; comparator: TGSC, Wikipedia, FoodDB |
Why This Matters
This sensory differentiation enables formulators to select the precise roasted-meat/coffee/smoked character required for savory and meat analog applications rather than the simpler nutty-roasted profile of 2,5-dimethylpyrazine.
- [1] Pherobase. Kovats Retention Index: 2,5-Dimethyl-3-isopentylpyrazine (C11H18N2). Odour: Roasted, Sweet, Green. View Source
- [2] FoodDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). Odor: nutty, peanut, musty, potato, cocoa, fatty, oily. View Source
- [3] Pherolist. 2me5me-3-isopentylpyrazine. Odour Characteristic: Roasted, Sweet, Green. View Source
